molecular formula C10H11IO B025302 2-Iodo-1-phenyl-1-butanone CAS No. 108350-39-6

2-Iodo-1-phenyl-1-butanone

Cat. No.: B025302
CAS No.: 108350-39-6
M. Wt: 274.1 g/mol
InChI Key: UFCLBBGTLDNBAG-UHFFFAOYSA-N
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Description

2-Iodo-1-phenyl-1-butanone is an organic compound with the molecular formula C10H11IO It is a member of the ketone family, characterized by the presence of an iodine atom attached to the first carbon of the butanone chain and a phenyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-phenyl-1-butanone typically involves the iodination of 1-phenyl-1-butanone. One common method is the reaction of 1-phenyl-1-butanone with iodine and a suitable oxidizing agent, such as sodium hypochlorite or potassium iodide, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1-phenyl-1-butanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, amines, thiols; typically carried out in polar solvents like ethanol or water.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in dry ether or tetrahydrofuran.

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic aqueous solutions.

Major Products:

    Substitution: Corresponding substituted phenyl butanones.

    Reduction: 2-Iodo-1-phenyl-1-butanol.

    Oxidation: 2-Iodo-1-phenyl-1-butanoic acid.

Scientific Research Applications

2-Iodo-1-phenyl-1-butanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Iodo-1-phenyl-1-butanone involves its interaction with various molecular targets. The iodine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

    1-Phenyl-1-butanone: Lacks the iodine atom, making it less reactive in substitution reactions.

    2-Bromo-1-phenyl-1-butanone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    2-Chloro-1-phenyl-1-butanone: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine derivative.

Uniqueness: 2-Iodo-1-phenyl-1-butanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications. The iodine atom enhances the compound’s ability to participate in substitution reactions and influences its biological activity.

Properties

IUPAC Name

2-iodo-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCLBBGTLDNBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451847
Record name 2-IODO-1-PHENYL-1-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108350-39-6
Record name 2-IODO-1-PHENYL-1-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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